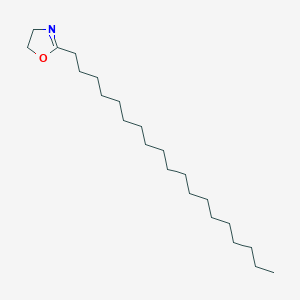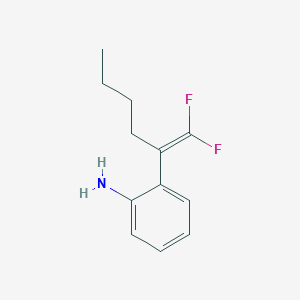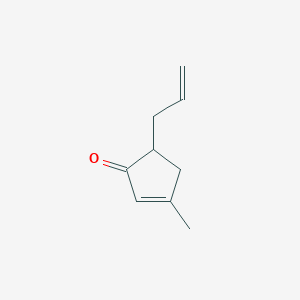
3-Methyl-5-(prop-2-en-1-yl)cyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(prop-2-en-1-yl)cyclopent-2-en-1-one is an organic compound with the molecular formula C11H16O It is a cyclopentenone derivative, characterized by a cyclopentene ring with a methyl group at the 3-position and a prop-2-en-1-yl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(prop-2-en-1-yl)cyclopent-2-en-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the treatment of methyl (2E)-3-[(1S,2R,5R)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-5-(trimethylsilyl)cyclopent-3-en-1-yl]prop-2-enoate with Bu4NF in THF results in intramolecular cyclization, forming the desired cyclopentenone structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(prop-2-en-1-yl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-Methyl-5-(prop-2-en-1-yl)cyclopent-2-en-1-one has several scientific research applications:
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various medical conditions.
Industry: It is used in the synthesis of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(prop-2-en-1-yl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, as an agonist of olfactory receptor OR2AT4, the compound stimulates the receptor, leading to decreased apoptosis and increased production of the anagen-prolonging growth factor IGF-1 . This mechanism is particularly relevant in the context of hair growth and wound healing.
Comparison with Similar Compounds
Similar Compounds
cis-Jasmone:
Uniqueness
3-Methyl-5-(prop-2-en-1-yl)cyclopent-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to act as an electrophile in various addition reactions and its biological activity as an olfactory receptor agonist set it apart from other similar compounds.
Properties
CAS No. |
123084-22-0 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
3-methyl-5-prop-2-enylcyclopent-2-en-1-one |
InChI |
InChI=1S/C9H12O/c1-3-4-8-5-7(2)6-9(8)10/h3,6,8H,1,4-5H2,2H3 |
InChI Key |
PIZBTJASBJDUCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(C1)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1',1''-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene](/img/structure/B14286448.png)
![2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate](/img/structure/B14286461.png)
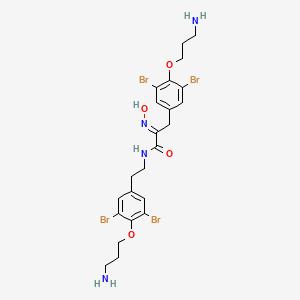
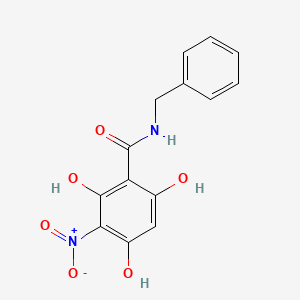
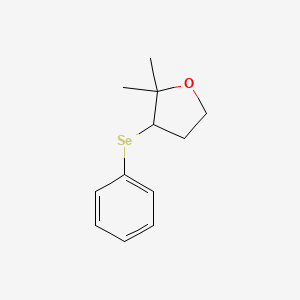
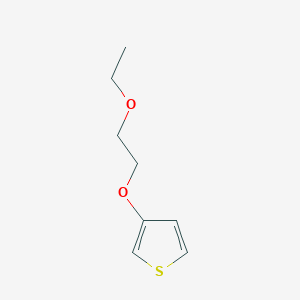
phenylsilane](/img/structure/B14286485.png)

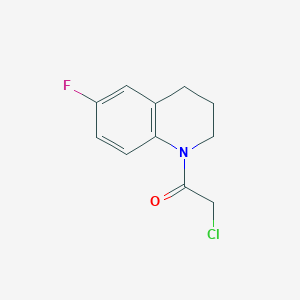
![6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14286505.png)
